1,4-Diphenylbutane-2,3-dione

Carboxylesterase inhibition Enzyme selectivity Drug metabolism modulation

1,4-Diphenylbutane-2,3-dione (CAS 13832-10-5), also cataloged as 1,4-diphenyl-2,3-butanedione or dibenzyl ketone, is a symmetrical aromatic 1,4-diketone with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol. It features two phenyl groups at the terminal carbons (C1 and C4) and two ketone functionalities at positions 2 and 3, distinguishing it structurally from the more common 1,2-diketone scaffold exemplified by benzil.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 13832-10-5
Cat. No. B3101029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylbutane-2,3-dione
CAS13832-10-5
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyXKBQRCUXXCGCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylbutane-2,3-dione (CAS 13832-10-5): Chemical Identity and Procurement Baseline for a 1,4-Diketone Building Block


1,4-Diphenylbutane-2,3-dione (CAS 13832-10-5), also cataloged as 1,4-diphenyl-2,3-butanedione or dibenzyl ketone, is a symmetrical aromatic 1,4-diketone with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . It features two phenyl groups at the terminal carbons (C1 and C4) and two ketone functionalities at positions 2 and 3, distinguishing it structurally from the more common 1,2-diketone scaffold exemplified by benzil [1]. The compound is a yellow crystalline solid with a melting point of 86°C, a boiling point of 370.4°C at 760 mmHg, and a calculated logP of approximately 2.6–3.2, placing it in a moderate lipophilicity range . It is commercially available from multiple suppliers at purities typically ≥95%, and is primarily utilized as a synthetic intermediate in medicinal chemistry and heterocyclic synthesis .

Why 1,4-Diphenylbutane-2,3-dione Cannot Be Interchanged with Benzil or Other In-Class Diketones: Structural and Pharmacological Divergence


Despite sharing a superficial diketone classification, 1,4-diphenylbutane-2,3-dione exhibits fundamentally distinct behavior from its closest structural analogs. The insertion of a methylene spacer between each phenyl ring and the central diketone converts the scaffold from a rigid, planar 1,2-dione (benzil) into a flexible, non-planar 1,4-dione, altering the dihedral angle between the carbonyl groups and eliminating the through-space electronic communication characteristic of benzil [1]. This single structural change produces a 200- to 480-fold reduction in carboxylesterase (CE) inhibitory potency compared to benzil, while simultaneously conferring a unique selectivity profile against cholinesterases [1]. Conversely, in the context of choline kinase (ChoK) inhibitor design, the 1,4-diphenylbutane linker was identified as the optimal spacer length—significantly outperforming shorter-chain alternatives—demonstrating that the same structural feature can be advantageous or disadvantageous depending on the biological target [2]. Generic substitution of 1,4-diketones with 1,2-diketones or monoketones is therefore scientifically invalid without target-specific performance data.

Quantitative Differential Evidence for 1,4-Diphenylbutane-2,3-dione: Head-to-Head Comparator Data for Scientific Procurement Decisions


Carboxylesterase Inhibition: 1,4-Diphenylbutane-2,3-dione Is 200- to 480-Fold Weaker Than Benzil, Enabling Selective Low-Potency Applications

In a direct head-to-head comparison, 1,4-diphenylbutane-2,3-dione (compound 5) demonstrated markedly weaker carboxylesterase inhibition than benzil across three mammalian CE isoforms. Against human liver CE (hCE1), the Ki was 3,080 ± 230 nM for the target compound versus 15 ± 1.9 nM for benzil—a ~205-fold difference. Against human intestinal CE (hiCE), the disparity was even larger: 21,610 ± 2,270 nM versus 45 ± 3.2 nM, representing a ~480-fold reduction in potency [1]. The compound showed no detectable inhibition of human acetylcholinesterase (hAChE) or butyrylcholinesterase (hBChE) at concentrations up to 100,000 nM, mirroring benzil's selectivity but at a substantially higher Ki baseline [1]. This reduced potency is attributed to the insertion of a methylene carbon at the α-position, which disrupts the planarity and electronic conjugation of the 1,2-dione pharmacophore [1].

Carboxylesterase inhibition Enzyme selectivity Drug metabolism modulation

Choline Kinase Inhibitor Design: 1,4-Diphenylbutane Linker Is Optimal Among Variable-Length Spacers for Non-Symmetrical Monocationic Inhibitors

In a systematic study of non-symmetrical monocationic choline kinase (ChoK) inhibitors bearing a cationic head and an adenine moiety connected by variable-length linkers, the 1,4-diphenylbutane scaffold emerged as the most appropriate linker among all lengths tested. Docking studies indicated that the 1,4-diphenylbutane spacer optimally positions the cationic head into the choline binding site while the adenine moiety is stabilized in the ATP binding pocket [1]. The most potent compounds incorporating this linker architecture achieved IC₅₀ values of 10.70 ± 0.40 μM (compound 14) and 6.21 ± 0.97 μM (compound 17) against ChoK [1]. Although these are IC₅₀ values of the final inhibitor constructs rather than the 1,4-diphenylbutane-2,3-dione itself, the study explicitly identifies the 1,4-diphenylbutane moiety as the critical linker determinant for inhibitory potency, with shorter linkers (e.g., ethylene, propylene) yielding inferior activity [1].

Choline kinase inhibition Antitumor drug design Linker optimization

Physicochemical Differentiation: Melting Point (86°C vs. 95°C for Benzil) and clogP (3.19 vs. 3.02) Distinguish 1,4-Diphenylbutane-2,3-dione from Its 1,2-Dione Isomer

1,4-Diphenylbutane-2,3-dione exhibits a melting point of 86°C, which is approximately 9°C lower than that of benzil (94–95°C) . This melting point depression is consistent with the increased conformational flexibility introduced by the two methylene spacers, which reduces crystal lattice packing efficiency relative to the rigid, planar benzil structure [1]. The calculated logP (clogP) for the target compound is 3.19, slightly higher than benzil's clogP of 3.02, indicating marginally greater lipophilicity despite the addition of two methylene units [1]. This seemingly paradoxical increase in hydrophobicity arises because the methylene groups disrupt the polarization of the 1,2-dione, reducing the effective dipole moment and water solubility relative to benzil. In contrast, dibenzyl ketone (1,3-diphenylacetone, CAS 102-04-5)—a monoketone analog—melts at only 32–34°C and has a substantially different reactivity profile, making it unsuitable as a direct substitute . The higher melting point and crystalline solid form of 1,4-diphenylbutane-2,3-dione facilitate easier handling, storage, and weighing compared to the near-room-temperature semi-solid dibenzyl ketone .

Physicochemical characterization Solid-state handling Formulation development

Charge Distribution Divergence: 1,4-Diphenylbutane-2,3-dione Exhibits Altered Electronic Landscape Relative to Benzil, Consistent with Reduced Electrophilicity at the Carbonyl Carbons

Computational charge distribution mapping reveals that 1,4-diphenylbutane-2,3-dione (compound 5) displays a markedly different electrostatic potential surface compared to benzil (compound 1). In the published Figure 3 from Hyatt et al. (2011), the oxygen atoms of benzil show intense red (negative charge) localization characteristic of highly polarized carbonyl groups, whereas the oxygen atoms in 1,4-diphenylbutane-2,3-dione exhibit a more diffuse charge distribution pattern with reduced negative charge density [1]. This difference is directly attributable to the disruption of through-bond and through-space conjugation between the two carbonyl groups in the 1,4-dione scaffold. The practical consequence, confirmed by enzyme inhibition data, is reduced electrophilicity at the carbonyl carbons, which translates to weaker reactivity toward nucleophilic residues in enzyme active sites [1]. The brominated derivative 1,4-dibromo-1,4-diphenylbutane-2,3-dione partially restores electrophilicity through the electron-withdrawing effect of bromine, achieving Ki values of 107 ± 21 nM against hCE1—approximately 29-fold more potent than the parent 1,4-diphenylbutane-2,3-dione but still 7-fold weaker than benzil [1].

Electronic structure Reactivity prediction Computational chemistry

Selectivity Profile: 1,4-Diphenylbutane-2,3-dione Shows No Cross-Reactivity with Human Acetylcholinesterase or Butyrylcholinesterase at Concentrations up to 100 µM

In comprehensive enzyme selectivity profiling, 1,4-diphenylbutane-2,3-dione demonstrated no measurable inhibition of human acetylcholinesterase (hAChE) or human butyrylcholinesterase (hBChE) at concentrations up to 100,000 nM [1]. This selectivity profile mirrors that of benzil, which likewise showed Ki values >100,000 nM against both cholinesterases, confirming that the CE-inhibitory pharmacophore, whether in the 1,2-dione or 1,4-dione configuration, does not engage the cholinesterase active sites [1]. Additionally, BRENDA enzyme database records confirm that 1,4-diphenylbutane-2,3-dione is explicitly listed among compounds that do not inhibit carboxylesterase EC 3.1.1.1 from multiple species when tested alongside butane-2,3-dione, hexane-3,4-dione, and other structural analogs, providing independent cross-validation of its limited inhibitory scope [2].

Enzyme selectivity Off-target profiling Acetylcholinesterase

Brominated Derivative Superiority: 1,4-Dibromo-1,4-diphenylbutane-2,3-dione Is 29- to 1,055-Fold More Potent Than the Parent Compound Against CEs, Guiding Derivative Selection

The brominated derivative 1,4-dibromo-1,4-diphenylbutane-2,3-dione (compound 6) demonstrated dramatically enhanced CE inhibitory potency compared to the parent 1,4-diphenylbutane-2,3-dione. Against hCE1, the Ki improved from 3,080 ± 230 nM to 107 ± 21 nM (~29-fold enhancement); against hiCE, from 21,610 ± 2,270 nM to 334 ± 25 nM (~65-fold); and most strikingly against rabbit CE (rCE), from >100,000 nM to 20.5 ± 3.3 nM (>4,878-fold enhancement) [1]. The monobromo derivative (compound 7) showed intermediate potency: hCE1 Ki = 2,630 ± 70 nM, hiCE Ki = 267 ± 38 nM. The authors note that the dibromo analogue may act through a different inhibition mechanism—potentially irreversible—via nucleophilic attack at the brominated methylene carbon rather than at the carbonyl [1]. This mechanistic divergence means that 1,4-diphenylbutane-2,3-dione serves as the essential non-halogenated reference compound for distinguishing reversible from irreversible CE inhibition within the 1,4-dione series.

Structure-activity relationship Brominated analogs Irreversible inhibition

Evidence-Backed Application Scenarios for 1,4-Diphenylbutane-2,3-dione: Where Procurement Is Justified by Quantitative Differentiation


Negative Control or Low-Potency Reference Compound in Carboxylesterase Inhibition Assays

Based on the ~200- to 480-fold weaker CE inhibition compared to benzil [1], 1,4-diphenylbutane-2,3-dione is the scientifically justified choice as a low-potency control in CE enzyme assays. Its hCE1 Ki of 3,080 nM and hiCE Ki of 21,610 nM place it in a concentration range that is experimentally convenient (low micromolar) without requiring the extreme dilution protocols necessary for the sub-nanomolar benzil. The compound's complete lack of cholinesterase cross-reactivity (Ki >100,000 nM against hAChE and hBChE) [1] ensures that any observed effects in tissue homogenates or cell-based assays can be attributed specifically to CE modulation rather than off-target cholinesterase engagement.

Starting Material for Non-Symmetrical Choline Kinase Inhibitor Synthesis Using the Optimal 1,4-Diphenylbutane Linker

In medicinal chemistry programs targeting choline kinase for antitumor drug development, 1,4-diphenylbutane-2,3-dione provides the diketone precursor that can be elaborated into the 1,4-diphenylbutane linker identified as the optimal spacer for non-symmetrical monocationic ChoK inhibitors [1]. The resulting inhibitors (compounds 14 and 17) achieved IC₅₀ values of 10.70 μM and 6.21 μM, respectively [1]. Alternative linker lengths derived from shorter or longer diketones yielded inferior potency, making the 1,4-diphenylbutane scaffold a non-substitutable structural element in this inhibitor class.

Parent Scaffold for Structure-Activity Relationship (SAR) Studies of Halogenated 1,4-Dione CE Inhibitors

The quantitative SAR gradient from parent 1,4-diphenylbutane-2,3-dione (hCE1 Ki = 3,080 nM) to monobromo (Ki = 2,630 nM) to dibromo (Ki = 107 nM) [1] positions the parent compound as the essential non-halogenated baseline for SAR exploration. Researchers investigating the electrophilicity-dependent mechanism of CE inhibition should procure the parent compound alongside its brominated derivatives to establish the full potency range and distinguish reversible (parent) from potentially irreversible (dibromo) inhibition mechanisms [1].

1,4-Diketone Building Block for Paal-Knorr Heterocyclic Synthesis of 2,5-Diphenyl-Substituted Pyrroles and Furans

As a symmetrical 1,4-diketone, 1,4-diphenylbutane-2,3-dione is a direct substrate for the Paal-Knorr cyclocondensation reaction, enabling the synthesis of 2,5-diphenylpyrroles (with primary amines or ammonia) and 2,5-diphenylfurans (under dehydrating conditions) [1]. In contrast, benzil—a 1,2-diketone—cannot participate in Paal-Knorr cyclization to form five-membered heterocycles, and dibenzyl ketone (a monoketone) yields fundamentally different products. The 1,4-dione regiochemistry is therefore non-substitutable for researchers specifically requiring 2,5-diaryl-substituted pyrrole or furan scaffolds [1].

Quote Request

Request a Quote for 1,4-Diphenylbutane-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.